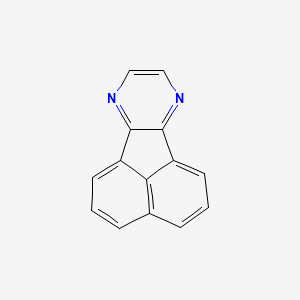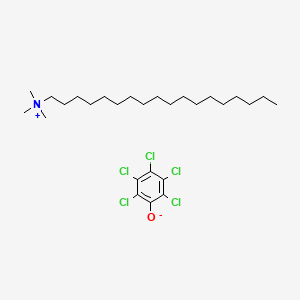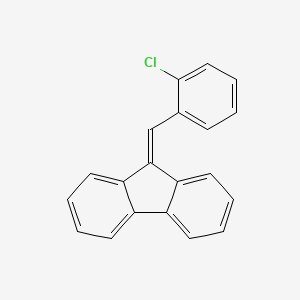![molecular formula C7H6BrN3O B14757462 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 299916-83-9](/img/structure/B14757462.png)
7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine: is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the reaction of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Various Solvents: Such as chloroform, dimethyl sulfoxide (DMSO), and others depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[3,2-d]pyrimidine derivatives .
Applications De Recherche Scientifique
Chemistry: 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .
Biology and Medicine: This compound has shown potential as a kinase inhibitor, making it a candidate for the development of anticancer drugs. It has been studied for its ability to inhibit various kinases involved in cancer cell proliferation .
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates. Its unique structure allows for the development of compounds with specific biological activities .
Mécanisme D'action
The mechanism of action of 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and bromo substituents make it a versatile intermediate for further chemical modifications .
Propriétés
Numéro CAS |
299916-83-9 |
|---|---|
Formule moléculaire |
C7H6BrN3O |
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3 |
Clé InChI |
HDGCDOWEEODMGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC2=C1NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




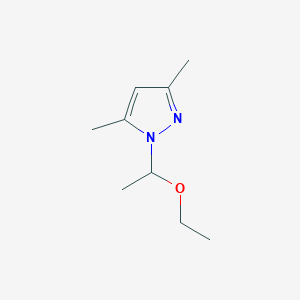

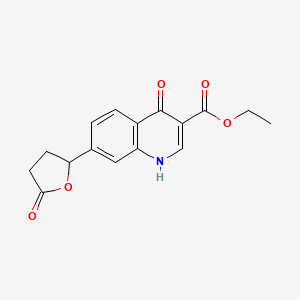
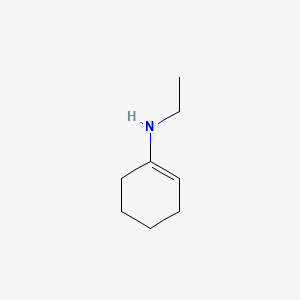
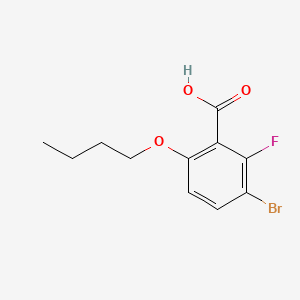
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
